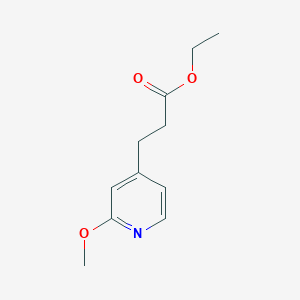![molecular formula C9H9N3O B8763403 N-methyl-1H-benzo[d]imidazole-2-carboxamide CAS No. 71243-30-6](/img/structure/B8763403.png)
N-methyl-1H-benzo[d]imidazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-1H-benzo[d]imidazole-2-carboxamide is a heterocyclic compound that features a benzimidazole core structure. Benzimidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the N-methyl group and the carboxamide functionality in this compound adds to its chemical diversity and potential utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1H-benzo[d]imidazole-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with formic acid or its derivatives, followed by methylation and subsequent introduction of the carboxamide group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and pressure is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-1H-benzo[d]imidazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N-methyl-1H-benzo[d]imidazole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-methyl-1H-benzo[d]imidazole-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound without the N-methyl and carboxamide groups.
N-methylbenzimidazole: Similar structure but lacks the carboxamide group.
Benzimidazole-2-carboxamide: Lacks the N-methyl group.
Uniqueness
N-methyl-1H-benzo[d]imidazole-2-carboxamide is unique due to the presence of both the N-methyl group and the carboxamide functionality
Propriétés
Numéro CAS |
71243-30-6 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
N-methyl-1H-benzimidazole-2-carboxamide |
InChI |
InChI=1S/C9H9N3O/c1-10-9(13)8-11-6-4-2-3-5-7(6)12-8/h2-5H,1H3,(H,10,13)(H,11,12) |
Clé InChI |
BNKPEARIAKLLAY-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC2=CC=CC=C2N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![8-(4,4-Dimethylcyclohex-1-EN-1-YL)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8763406.png)

![N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B8763418.png)

